Thioridazine
Thioridazine
Thioridazine is a phenothiazine derivative having a methylsulfanyl subsitituent at the 2-position and a (1-methylpiperidin-2-yl)ethyl] group at the N-10 position. It has a role as a serotonergic antagonist, a H1-receptor antagonist, an alpha-adrenergic antagonist, a dopaminergic antagonist, a first generation antipsychotic, an EC 3.4.21.26 (prolyl oligopeptidase) inhibitor and an EC 1.8.1.12 (trypanothione-disulfide reductase) inhibitor. It is a member of phenothiazines and a member of piperidines. It contains a methylsulfanyl group.
A phenothiazine antipsychotic used in the management of psychoses, including schizophrenia, and in the control of severely disturbed or agitated behavior. It has little antiemetic activity. Thioridazine has a higher incidence of antimuscarinic effects, but a lower incidence of extrapyramidal symptoms, than chlorpromazine. (From Martindale, The Extra Pharmacopoeia, 30th ed, p618). Thioridazine was withdrawn worldwide in 2005 due to its association with cardiac arrythmias.
Thioridazine is a Phenothiazine.
Thioridazine is a phenothiazine and antipsychotic agent that is no longer in common use. Thioridazine has been linked to rare instances of clinically apparent acute cholestatic liver injury.
A phenothiazine antipsychotic used in the management of psychoses, including schizophrenia, and in the control of severely disturbed or agitated behavior. It has little antiemetic activity. Thioridazine has a higher incidence of antimuscarinic effects, but a lower incidence of extrapyramidal symptoms, than chlorpromazine. (From Martindale, The Extra Pharmacopoeia, 30th ed, p618)
A phenothiazine antipsychotic used in the management of PHYCOSES, including SCHIZOPHRENIA.
See also: Thioridazine Hydrochloride (has salt form).
A phenothiazine antipsychotic used in the management of psychoses, including schizophrenia, and in the control of severely disturbed or agitated behavior. It has little antiemetic activity. Thioridazine has a higher incidence of antimuscarinic effects, but a lower incidence of extrapyramidal symptoms, than chlorpromazine. (From Martindale, The Extra Pharmacopoeia, 30th ed, p618). Thioridazine was withdrawn worldwide in 2005 due to its association with cardiac arrythmias.
Thioridazine is a Phenothiazine.
Thioridazine is a phenothiazine and antipsychotic agent that is no longer in common use. Thioridazine has been linked to rare instances of clinically apparent acute cholestatic liver injury.
A phenothiazine antipsychotic used in the management of psychoses, including schizophrenia, and in the control of severely disturbed or agitated behavior. It has little antiemetic activity. Thioridazine has a higher incidence of antimuscarinic effects, but a lower incidence of extrapyramidal symptoms, than chlorpromazine. (From Martindale, The Extra Pharmacopoeia, 30th ed, p618)
A phenothiazine antipsychotic used in the management of PHYCOSES, including SCHIZOPHRENIA.
See also: Thioridazine Hydrochloride (has salt form).
Brand Name:
Vulcanchem
CAS No.:
50-52-2
VCID:
VC0545255
InChI:
InChI=1S/C21H26N2S2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(24-2)15-19(21)23/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3
SMILES:
CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC
Molecular Formula:
C21H26N2S2
Molecular Weight:
370.6 g/mol
Thioridazine
CAS No.: 50-52-2
VCID: VC0545255
Molecular Formula: C21H26N2S2
Molecular Weight: 370.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | Thioridazine is a phenothiazine derivative having a methylsulfanyl subsitituent at the 2-position and a (1-methylpiperidin-2-yl)ethyl] group at the N-10 position. It has a role as a serotonergic antagonist, a H1-receptor antagonist, an alpha-adrenergic antagonist, a dopaminergic antagonist, a first generation antipsychotic, an EC 3.4.21.26 (prolyl oligopeptidase) inhibitor and an EC 1.8.1.12 (trypanothione-disulfide reductase) inhibitor. It is a member of phenothiazines and a member of piperidines. It contains a methylsulfanyl group. A phenothiazine antipsychotic used in the management of psychoses, including schizophrenia, and in the control of severely disturbed or agitated behavior. It has little antiemetic activity. Thioridazine has a higher incidence of antimuscarinic effects, but a lower incidence of extrapyramidal symptoms, than chlorpromazine. (From Martindale, The Extra Pharmacopoeia, 30th ed, p618). Thioridazine was withdrawn worldwide in 2005 due to its association with cardiac arrythmias. Thioridazine is a Phenothiazine. Thioridazine is a phenothiazine and antipsychotic agent that is no longer in common use. Thioridazine has been linked to rare instances of clinically apparent acute cholestatic liver injury. A phenothiazine antipsychotic used in the management of psychoses, including schizophrenia, and in the control of severely disturbed or agitated behavior. It has little antiemetic activity. Thioridazine has a higher incidence of antimuscarinic effects, but a lower incidence of extrapyramidal symptoms, than chlorpromazine. (From Martindale, The Extra Pharmacopoeia, 30th ed, p618) A phenothiazine antipsychotic used in the management of PHYCOSES, including SCHIZOPHRENIA. See also: Thioridazine Hydrochloride (has salt form). |
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CAS No. | 50-52-2 |
Product Name | Thioridazine |
Molecular Formula | C21H26N2S2 |
Molecular Weight | 370.6 g/mol |
IUPAC Name | 10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfanylphenothiazine |
Standard InChI | InChI=1S/C21H26N2S2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(24-2)15-19(21)23/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3 |
Standard InChIKey | KLBQZWRITKRQQV-UHFFFAOYSA-N |
SMILES | CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC |
Canonical SMILES | CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC |
Appearance | Solid powder |
Boiling Point | BP: 230 °C at 0.02 mm Hg |
Colorform | Crystals from acetone Colorless crystals |
Melting Point | 72-74 °C MP: 158-160 °C. UV max (water): 262, 310 nm (epsilon 41842, 3215); (95% ethanol): 264, 310 nm (epsilon 41598, 3256); (0.1N HCl): 264, 305 nm (epsilon 42371, 5495): (0.1N NaOH): 263 nm (epsilon 18392). Soluble in water (1 in 9); freely soluble in ethanol (1 in 10), methanol, chloroform (1 in 5). Insoluble in ether /Thioridazine hydrochloride/ 73 °C |
Physical Description | Solid |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | STABLE IN MODERATE HEAT ... , DARKENS ON EXPOSURE TO LIGHT /THIORIDAZINE HYDROCHLORIDE/ |
Solubility | Soluble in alcohol (1 in 6), chloroform (1 in 0.81), ether (1 in 3); freely soluble in dehydrated alcohol. Insoluble in water Slightly soluble in acetone In water, log units of molar solubility, mole/L = -5.82 (0.560 mg/L) 8.55e-04 g/L |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Aldazine Apo Thioridazine Apo-Thioridazine ApoThioridazine Meleril Mellaril Melleretten Melleril Melleryl Melzine Rideril Sonapax Thioridazine Thioridazine HCL Thioridazine Hydrochloride Thioridazine neurazpharm Thioridazine-neurazpharm Thioridazineneurazpharm Thiozine |
Vapor Pressure | 3.69X10-8 mm Hg at 25 °C (est) |
Reference | 1: Lo Presti MS, Bazán PC, Strauss M, Báez AL, Rivarola HW, Paglini-Oliva PA. Trypanothione reductase inhibitors: Overview of the action of thioridazine in different stages of Chagas disease. Acta Trop. 2015 May;145:79-87. doi: 10.1016/j.actatropica.2015.02.012. Epub 2015 Feb 27. Review. PubMed PMID: 25733492. 2: Amaral L, Molnar J. Mechanisms by which thioridazine in combination with antibiotics cures extensively drug-resistant infections of pulmonary tuberculosis. In Vivo. 2014 Mar-Apr;28(2):267-71. Review. PubMed PMID: 24632985. 3: Amaral L, Martins A, Spengler G, Hunyadi A, Molnar J. The mechanism by which the phenothiazine thioridazine contributes to cure problematic drug-resistant forms of pulmonary tuberculosis: recent patents for "new use". Recent Pat Antiinfect Drug Discov. 2013 Dec;8(3):206-12. Review. PubMed PMID: 24320229. 4: Amaral L. Thioridazine: an old neuroleptic effective against totally drug resistant tuberculosis. Acta Med Port. 2012 Mar-Apr;25(2):118-21. Epub 2012 Jun 25. Review. PubMed PMID: 22985923. 5: Amaral L, Viveiros M. Why thioridazine in combination with antibiotics cures extensively drug-resistant Mycobacterium tuberculosis infections. Int J Antimicrob Agents. 2012 May;39(5):376-80. doi: 10.1016/j.ijantimicag.2012.01.012. Epub 2012 Mar 23. Review. PubMed PMID: 22445204. 6: Amaral L, Molnar J. Potential therapy of multidrug-resistant and extremely drug-resistant tuberculosis with thioridazine. In Vivo. 2012 Mar-Apr;26(2):231-6. Review. PubMed PMID: 22351663. 7: Boeree MJ. Global clinical trials for the treatment of TB with thioridazine. Recent Pat Antiinfect Drug Discov. 2011 May;6(2):99-103. Review. PubMed PMID: 21548879. 8: Sohaskey C. Latent tuberculosis: is there a role for thioridazine? Recent Pat Antiinfect Drug Discov. 2011 May;6(2):139-46. Review. PubMed PMID: 21548878. 9: Thanacoody RH. Thioridazine: the good and the bad. Recent Pat Antiinfect Drug Discov. 2011 May;6(2):92-8. Review. PubMed PMID: 21548877. 10: Amaral L, Viveiros M, Molnar J, Kristiansen JE. Effective therapy with the neuroleptic thioridazine as an adjunct to second line of defence drugs, and the potential that thioridazine offers for new patents that cover a variety of "new uses". Recent Pat Antiinfect Drug Discov. 2011 May;6(2):84-7. Review. PubMed PMID: 21548876. 11: Dutta NK, Mazumdar K, Dastidar SG, Karakousis PC, Amaral L. New patentable use of an old neuroleptic compound thioridazine to combat tuberculosis: a gene regulation perspective. Recent Pat Antiinfect Drug Discov. 2011 May;6(2):128-38. Review. PubMed PMID: 21517741. 12: Amaral L, Boeree MJ, Gillespie SH, Udwadia ZF, van Soolingen D. Thioridazine cures extensively drug-resistant tuberculosis (XDR-TB) and the need for global trials is now! Int J Antimicrob Agents. 2010 Jun;35(6):524-6. doi: 10.1016/j.ijantimicag.2009.12.019. Epub 2010 Feb 25. Review. PubMed PMID: 20188526. 13: Amaral L, Martins M, Viveiros M, Molnar J, Kristiansen JE. Promising therapy of XDR-TB/MDR-TB with thioridazine an inhibitor of bacterial efflux pumps. Curr Drug Targets. 2008 Sep;9(9):816-9. Review. PubMed PMID: 18781927. 14: Thioridazine. Tuberculosis (Edinb). 2008 Mar;88(2):164-7. doi: 10.1016/S1472-9792(08)70028-3. Review. PubMed PMID: 18486062. 15: Thanacoody HK. Thioridazine: resurrection as an antimicrobial agent? Br J Clin Pharmacol. 2007 Nov;64(5):566-74. Epub 2007 Aug 31. Review. PubMed PMID: 17764469; PubMed Central PMCID: PMC2203271. 16: Fenton M, Rathbone J, Reilly J, Sultana A. Thioridazine for schizophrenia. Cochrane Database Syst Rev. 2007 Jul 18;(3):CD001944. Review. PubMed PMID: 17636691. 17: Menkes DB, Knight JC. Cardiotoxicity and prescription of thioridazine in New Zealand. Aust N Z J Psychiatry. 2002 Aug;36(4):492-8. Review. PubMed PMID: 12169148. 18: Davies SJ, Cooke LB, Moore AG, Potokar J. Discontinuation of thioridazine in patients with learning disabilities: balancing cardiovascular toxicity with adverse consequences of changing drugs. BMJ. 2002 Jun 22;324(7352):1519-21. Review. PubMed PMID: 12077046; PubMed Central PMCID: PMC1123452. 19: Kirchner V, Kelly CA, Harvey RJ. Thioridazine for dementia. Cochrane Database Syst Rev. 2001;(3):CD000464. Review. PubMed PMID: 11686961. 20: Amaral L, Kristiansen JE, Viveiros M, Atouguia J. Activity of phenothiazines against antibiotic-resistant Mycobacterium tuberculosis: a review supporting further studies that may elucidate the potential use of thioridazine as anti-tuberculosis therapy. J Antimicrob Chemother. 2001 May;47(5):505-11. Review. PubMed PMID: 11328759. |
PubChem Compound | 5452 |
Last Modified | Aug 15 2023 |
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